molecular formula C10H7BrN4S B496857 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 925641-63-0

6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B496857
CAS No.: 925641-63-0
M. Wt: 295.16g/mol
InChI Key: GENVUWZMHZFYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a high-purity synthetic organic compound designed for pharmaceutical and antimicrobial research. This hybrid heterocycle features a fused triazolothiadiazole core system, which is planar and facilitates π-π stacking interactions in crystal structures . The compound is part of a critically important class of fused heterocycles where the 1,2,4-triazole and 1,3,4-thiadiazole rings are annulated, leading to a scaffold renowned for its diverse and potent biological activities . Primary Research Applications and Value: This compound serves as a key intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel therapeutic agents. Studies on closely related triazolothiadiazole derivatives have demonstrated a wide spectrum of pharmacological properties, positioning this compound as a valuable asset for investigating new treatments . Its main research applications include: • Antimicrobial Agent Development: Triazolothiadiazole derivatives have exhibited exceptional broad-spectrum antibacterial and antifungal activities, often surpassing the potency of standard reference drugs like ampicillin, streptomycin, and ketoconazole . These compounds are actively researched for their efficacy against multidrug-resistant strains . • Anticancer Research: The triazolothiadiazole scaffold is a recognized pharmacophore in oncology research. Derivatives have shown promising activity as epidermal growth factor receptor (EGFR) targeting agents, demonstrating significant anti-proliferative effects against various cancer cell lines, including breast cancer . The mesoionic nature of the 1,3,4-thiadiazole ring enhances membrane permeability, aiding interaction with biological targets . • Anti-inflammatory Research: Structural analogs, especially those incorporating specific substituents like fluorine, have been identified as hit compounds with significant anti-exudative activity in carrageenan-induced inflammation models, highlighting their potential for developing new anti-inflammatory drugs . Handling & Usage: This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols. Synthesis Note: The compound can be synthesized via cyclization reactions, such as the condensation of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with appropriate bromo-substituted reagents, followed by purification via crystallization .

Properties

IUPAC Name

6-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENVUWZMHZFYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

  • 4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol serves as the primary precursor.

  • Acetic acid (for introducing the methyl group at position 3) acts as the carboxylic acid component.

  • Phosphorus oxychloride (POCl₃) facilitates cyclization and dehydration.

The reaction mechanism involves nucleophilic attack by the thiol group on the activated carbonyl carbon of acetic acid, followed by intramolecular cyclization to form the triazolothiadiazole core.

Synthetic Procedure

  • Molar Ratios : A 1:1.1 molar ratio of triazole-thiol precursor to acetic acid ensures complete conversion.

  • Reflux Conditions : The mixture is refluxed in POCl₃ (5 mL per mmol of substrate) at 110–120°C for 8–10 hours.

  • Workup : The cooled reaction mixture is poured onto crushed ice, neutralized with NaHCO₃, and filtered. The crude product is recrystallized from ethanol to yield pale yellow crystals.

Yield : 65–72%.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has been employed to accelerate the reaction, reducing the synthesis time from hours to minutes. Urlu Cicekli et al. (2012) demonstrated this approach using analogous triazolothiadiazole systems:

Optimization Parameters

ParameterConventional MethodMicrowave Method
Reaction Time8–10 hours5–15 minutes
Temperature110–120°C140°C
Power250 W
Yield ImprovementBaseline+10–15%

Procedure

  • The triazole-thiol precursor and acetic acid are mixed in POCl₃.

  • The mixture is irradiated in a microwave reactor at 140°C for 12 minutes.

  • Post-treatment follows the same neutralization and recrystallization steps as the conventional method.

Advantages : Enhanced reaction efficiency and reduced side-product formation.

Structural Validation and Characterization

Post-synthetic analysis confirms the identity and purity of the compound:

Spectroscopic Data

  • FTIR (KBr, cm⁻¹) :

    • 3097 (C–H aromatic stretching)

    • 1655 (C=N stretching of triazole)

    • 721 (C–S–C bending).

  • ¹H NMR (CDCl₃, δ ppm) :

    • 7.32–7.48 (m, 4H, aromatic H from bromophenyl)

    • 2.52 (s, 3H, CH₃ group).

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Planarity : The triazole ring exhibits near-planarity (RMS deviation = 0.020 Å).

  • Dihedral Angles : 29.1° between triazole and bromophenyl rings.

  • Packing : Molecules form sheets via C–H···N hydrogen bonds.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimePurity (HPLC)Scalability
Conventional Reflux65–728–10 hours>95%Industrial
Microwave-Assisted75–8212 minutes>98%Lab-scale

Key Observations :

  • Microwave synthesis offers higher yields but requires specialized equipment.

  • Conventional reflux remains preferable for large-scale production.

Challenges and Optimization Strategies

Common Pitfalls

  • Incomplete Cyclization : Excess POCl₃ (≥5 mL/mmol) is critical to drive the reaction to completion.

  • Solvent Selection : Ethanol outperforms DMF in recrystallization, yielding larger crystals suitable for XRD.

Process Improvements

  • Catalytic Additives : Lewis acids like ZnCl₂ (5 mol%) reduce reaction time by 30% without affecting yield.

  • Stepwise Temperature Ramping : Gradual heating from 80°C to 120°C minimizes decomposition.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the triazolothiadiazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazole compounds exhibit notable antibacterial and antifungal properties. In a study assessing various derivatives, compounds similar to 6-(4-bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated moderate to excellent activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazolo-Thiadiazole Derivatives

CompoundActivity Against E. coliActivity Against S. aureus
2eExcellentModerate
2kExcellentGood
6-(4-Bromophenyl)-3-methyl...ModerateModerate

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The mechanism-based approaches show that these compounds can inhibit various cancer-related enzymes and growth factors . The structural characteristics of the triazolo-thiadiazole scaffold allow for interactions with biological targets relevant to cancer progression.

Structural Characteristics

The structural analysis of this compound reveals a planar triazole ring with specific dihedral angles relative to the bromobenzene ring. X-ray crystallography studies indicate that the compound forms sheets in the crystal lattice through C—H⋯N interactions .

Table 2: Structural Properties

PropertyValue
Dihedral Angle29.1°
Maximum Deviation0.020 Å

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in the African Journal of Biotechnology, various triazolo-thiadiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited significantly higher activity than standard antibiotics .

Case Study 2: Anticancer Research

A review highlighted the efficacy of thiadiazole derivatives in targeting cancer cell lines. The studies suggest that modifications to the thiadiazole structure can enhance selectivity and potency against specific cancer types .

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Triazolothiadiazole derivatives differ primarily in their substituents, which influence electronic properties, solubility, and bioactivity. Key structural analogs include:

Compound Name Substituents (Position) Key Structural Features Reference
6-(1-Adamantyl)-3-(4-fluorophenyl) analog 6-Adamantyl, 3-fluorophenyl Bulky adamantyl group enhances steric hindrance
3-(Triazoloquinazolin-3-yl)-6-(3-bromophenyl) 3-Triazoloquinazoline, 6-bromophenyl Extended π-system for DNA intercalation
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrolyl) 3-Dimethoxyphenyl, 6-pyrrolyl Electron-rich groups for H-bonding interactions
KA39 (Anticancer lead) 2,5-Dinitrophenyl, sulfonamide Nitro groups enhance electrophilicity

Key Observations :

  • Steric Effects : Adamantyl-substituted analogs (e.g., 5a–5e in ) exhibit reduced solubility but improved metabolic stability due to steric shielding.
Pharmacological Activity
Anticancer Activity
  • For example, KA39 (a dinitrophenyl derivative) shows GI50 values of 0.8–1.2 µM in colorectal cancer cells .
  • Analog Comparisons :
    • Adamantyl Derivatives : Compounds like 5d (6-adamantyl-3-fluorophenyl) show IC50 values of ~5 µM in breast cancer models, attributed to adamantyl’s membrane-penetrating ability .
    • Quinazoline-Fused Derivatives : Compound 13 (triazoloquinazoline-bromophenyl) exhibits lower activity (IC50 > 10 µM), likely due to reduced solubility from the fused ring system .
Antimicrobial and Anti-Inflammatory Activity
  • The methyl group in the target compound may reduce ulcerogenicity compared to NSAID-like derivatives (e.g., naproxen analogs in ).
  • Chlorophenyl and pyridinyl substituents (e.g., 14d in ) show moderate antibacterial activity (MIC 25–50 µg/mL), while bromine substituents enhance antifungal potency .
Structure-Activity Relationships (SAR)
  • Position 3 : Methyl groups (as in the target compound) improve metabolic stability compared to bulkier substituents (e.g., benzyl in ).
  • Position 6 : Bromophenyl groups enhance anticancer activity via halogen bonding with kinase targets (e.g., c-Met kinase inhibition in ).
  • Fused Rings : Quinazoline or benzodioxin fusion (e.g., ) reduces activity due to increased molecular rigidity and poor solubility.

Biological Activity

6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, particularly focusing on its anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound's chemical formula is C10H7BrN4SC_{10}H_7BrN_4S, and it features a triazole ring fused with a thiadiazole moiety. The structural configuration allows for various interactions with biological targets, which is crucial for its activity. The triazole and thiadiazole rings are known for their pharmacological potential, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of the thiadiazole family exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A study reported that related compounds demonstrated antiproliferative activity against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29) using the MTT assay. The compound was noted for its selective toxicity towards cancer cells while sparing normal cells like skin fibroblasts and hepatocytes .
  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases, which are crucial in the programmed cell death pathway. For example, compounds derived from 1,3,4-thiadiazole have shown to cause significant increases in sub-G1 phase populations in cell cycle analysis, indicating apoptosis .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity:

  • Broad-Spectrum Activity : The 1,3,4-thiadiazole scaffold has been associated with various biological activities including antibacterial and antifungal effects. Modifications to this scaffold can enhance its efficacy against a range of pathogens .
  • Specific Studies : Research has shown that certain derivatives possess significant inhibitory effects against bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Data Table of Biological Activities

Activity TypeTest Organisms/Cell LinesResult/EffectReference
AnticancerT47D (breast carcinoma)Significant antiproliferative activity
HT-29 (colon carcinoma)Selective toxicity towards cancer cells
Jurkat E6.1 (T-cell leukemia)Induction of apoptosis
AntimicrobialVarious bacterial strainsBroad-spectrum antibacterial activity
Fungal strainsEffective antifungal properties

Case Studies

  • Anticancer Efficacy : A study involving a series of 1,3,4-thiadiazole derivatives highlighted their effectiveness against multiple cancer types. The lead compound showed an IC50 value of 19.5 μM against SK-OV-3 ovarian cancer cells . This finding emphasizes the potential of modifying the thiadiazole structure to enhance anticancer activity.
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of related thiadiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased potency against resistant strains .

Q & A

Q. What are the established synthetic routes for 6-(4-bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The compound is synthesized via cyclocondensation of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 4-bromo-β-chlorocinnamic acid derivatives. Key steps include refluxing reactants in phosphorous oxychloride (POCl₃) to facilitate cyclization, followed by purification via column chromatography. Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) reveals a planar triazolothiadiazole core with a dihedral angle of 8.6° between the bromophenyl ring and the heterocyclic system. Intramolecular C–H⋯S interactions stabilize the conformation, while intermolecular O–H⋯N and π–π stacking (centroid distances: 3.670–3.859 Å) govern crystal packing .

Q. What biological activities are reported for this compound?

The fused triazolothiadiazole system exhibits broad pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. In vitro assays against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) highlight its antimicrobial potential .

Advanced Research Questions

Q. How can regioselectivity challenges in Pd-catalyzed cross-coupling reactions of triazolothiadiazoles be addressed?

Ligand design is critical. Using 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea as a ligand in Pd-catalyzed C–H activation improves regioselectivity for diaryl derivatives (yields: 70–92%). Optimized conditions (e.g., 1:1.2 molar ratio of aryl halide to triazolothiadiazole, 80°C in DMF) minimize byproducts .

Q. What computational methods validate the electronic and steric effects influencing biological activity?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level correlate frontier molecular orbitals (HOMO-LUMO gaps: 4.1–4.5 eV) with reactivity. Molecular docking against E. coli DNA gyrase (PDB: 1KZN) predicts binding affinities (ΔG: −8.2 to −9.6 kcal/mol) through hydrogen bonds with Thr165 and π-cation interactions with Arg76 .

Q. How do structural modifications (e.g., halogen substitution) affect cytotoxic activity?

Introducing electron-withdrawing groups (e.g., 4-F, 4-Cl) enhances cytotoxicity against HepG2 cells (IC₅₀: 12–18 µM vs. 28 µM for the parent compound). The 4-bromophenyl moiety improves membrane permeability, while methyl substitution at C3 reduces off-target effects .

Q. What analytical techniques resolve contradictions in reported biological data?

Discrepancies in cytotoxicity (e.g., IC₅₀ variations across cell lines) are addressed via orthogonal assays (MTT, SRB) and metabolic profiling. For instance, compound 6e (3-(4-pyridinyl)-6-(2-sodiumsulfonatephenyl) derivative) shows IC₅₀ = 9.3 µM in Sortase A inhibition assays, validated by NMR-based ligand saturation transfer difference (STD) studies .

Q. What strategies optimize solubility for in vivo studies?

Co-crystallization with 4-bromobenzoic acid improves aqueous solubility (logP reduced from 3.8 to 2.1). Alternatively, sulfonate (-SO₃Na) or polyethylene glycol (PEG) side chains enhance bioavailability without compromising activity .

Methodological Tables

Table 1: Synthetic Optimization via Microwave Irradiation

Reaction ParameterConventional MethodMicrowave-AssistedImprovement
Time (h)8–120.5–116-fold
Yield (%)55–6575–85+20%
Purity (HPLC)90–92%95–98%+5%
Source:

Table 2: Cytotoxicity of Structural Analogues

Substituent (R)Cell Line (IC₅₀, µM)Mechanism of Action
4-BromophenylHepG2: 28 ± 1.2Apoptosis via Bax/Bcl-2 ↑
4-FluorophenylMCF-7: 12 ± 0.8ROS-mediated DNA damage
4-MethoxyphenylA549: 45 ± 2.1G0/G1 cell cycle arrest
Source:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.